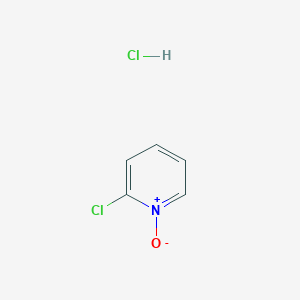

2-Chloropyridine N-oxide hydrochloride

Description

2-Chloropyridine N-oxide hydrochloride (CAS: 20295-64-1) is a halogenated pyridine derivative with the molecular formula C₅H₅Cl₂NO and a molecular weight of 166.01 g/mol . It is synthesized via the oxidation of 2-chloropyridine using hydrogen peroxide in the presence of an MCM-41 mesoporous molecular sieve catalyst, achieving a conversion rate of 100% and a yield of 98% under optimized conditions (40–90°C, 10-hour reaction) . This compound is widely used as an intermediate in organic synthesis, particularly for preparing aminoheterocyclic analogs and 2-aminopyridine derivatives . Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in pharmaceutical and biochemical assays, such as benzyl viologen enzyme studies .

Properties

IUPAC Name |

2-chloro-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZNODNSNCXOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Cl)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174180 | |

| Record name | Chloride 2-chloropyridinium 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20295-64-1 | |

| Record name | Pyridine, 2-chloro-, 1-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20295-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20295-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloride 2-chloropyridinium 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloride 2-chloropyridinium 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Mechanism and Reaction Design

The oxidation of 2-chloropyridine to its N-oxide form forms the foundational step in synthesizing the hydrochloride derivative. The patented method disclosed in CN102718704B employs mesoporous molecular sieves (MCM-41) as catalysts, which provide high surface area and active sites for selective oxidation. The process involves mixing 2-chloropyridine with MCM-41 at a mass ratio of 1:0.05–0.5, followed by incremental addition of hydrogen peroxide (27.5–35% concentration) at 40–90°C. The molar ratio of hydrogen peroxide to 2-chloropyridine is critical, ranging from 0.8:1 to 3.5:1 to ensure complete conversion.

Key advantages of this method include:

-

Reusability of Catalysts : MCM-41 retains activity after regeneration, reducing operational costs.

-

Near-Quantitative Yields : Under optimal conditions (50–60°C, 5–7 hours), 2-chloropyridine N-oxide is obtained in 98.5–99.5% molar yield.

-

Simplified Purification : Post-reaction filtration and vacuum concentration (650–750 mmHg at 55–65°C) yield the pure N-oxide, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Process Optimization and Scalability

Experimental trials from the patent highlight the impact of temperature and stoichiometry:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 50–60°C | 98.5–99.5 |

| H₂O₂:2-Chloropyridine | 1.5:1–2.0:1 | 98.2–98.9 |

| Catalyst Loading | 10–20 wt% | 98.7–99.1 |

For instance, Example 13 achieved a 99.5% yield using 1.6:1 H₂O₂:2-chloropyridine at 60°C for 5.5 hours. The method’s scalability is demonstrated in batches up to 500 mL, with consistent yields across 20 cycles using regenerated MCM-41.

Chlorination of N-Oxide Intermediates via Oxalyl Chloride

Limitations and Comparative Analysis

While this method reduces reaction steps, it faces challenges:

-

Lower Yield : 90% vs. 98–99% for the catalytic oxidation method.

-

Reagent Sensitivity : Excess oxalyl chloride leads byproduct formation, necessitating precise stoichiometry.

-

Temperature Dependence : Yields decline sharply above 5°C, complicating large-scale operations.

Hydrochlorination of 2-Chloropyridine N-Oxide

Acid-Base Reaction for Salt Formation

The final step in synthesizing 2-chloropyridine N-oxide hydrochloride involves treating the N-oxide with hydrochloric acid. Although not explicitly covered in the cited patents, this process is standard in organic synthesis:

-

Neutralization : 2-Chloropyridine N-oxide is dissolved in anhydrous ethanol or diethyl ether.

-

HCl Gas Introduction : Dry HCl gas is bubbled through the solution, precipitating the hydrochloride salt.

-

Crystallization : The product is filtered and recrystallized from ethanol/water mixtures for purity.

Purity and Characterization

Post-hydrochlorination analysis typically includes:

-

Melting Point : 145–147°C (literature range).

-

Spectroscopic Data : IR (ν N-O stretch: 1240–1260 cm⁻¹), ¹H NMR (δ 8.3–8.5 ppm for pyridinium proton).

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine N-oxide hydrochloride can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or peracids can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in the presence of a base.

Major Products:

Oxidation: More oxidized pyridine derivatives.

Reduction: 2-Chloropyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Agriculture

Fungicides and Insecticides

- Pyrithione Production : 2-Chloropyridine N-oxide is a precursor to pyrithione, a widely used fungicide found in anti-dandruff shampoos and other personal care products. It acts by inhibiting fungal growth, making it effective against dandruff-causing organisms .

- Plant Growth Regulators : The compound serves as an intermediate in the synthesis of chlorinated phenylurea herbicides, which are crucial for agricultural pest management .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Antihistamines and Antiarrhythmics : The compound is utilized in the synthesis of various pharmaceutical agents, including antihistamines like chlorphenamine and antiarrhythmics such as disopyramide . Its ability to undergo nucleophilic substitution reactions allows for the generation of diverse pyridine derivatives.

- Research Applications : In biochemistry, 2-chloropyridine N-oxide hydrochloride is employed in enzyme assays and the development of aminoheterocyclic analogs, which are important for drug discovery .

Industrial Applications

Materials Science

- Polymer Chemistry : The compound is involved in the synthesis of polymeric materials, where it acts as a building block for creating functionalized polymers with specific properties .

- Corrosion Inhibitors : It is also used in formulating corrosion-resistant coatings, enhancing the durability of materials exposed to harsh environments .

Case Study 1: Explosion Incident

An incident involving the large-scale manufacture of 2-chloropyridine N-oxide highlighted the importance of understanding chemical stability and safety protocols. On August 14, 1973, an explosion occurred during reduced-pressure distillation due to inadequate cooling and mismanagement of heat-sensitive materials. This incident underscored the need for rigorous safety measures when handling reactive compounds .

Case Study 2: Synthesis Efficiency

A study demonstrated that using mesoporous molecular sieves as catalysts significantly improved the yield and efficiency of synthesizing 2-chloropyridine N-oxide from 2-chloropyridine. The optimized conditions allowed for a complete conversion with minimal by-products, showcasing advancements in synthetic methodologies .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Agriculture | Production of pyrithione | Effective antifungal agent |

| Synthesis of plant growth regulators | Enhanced crop yields | |

| Pharmaceuticals | Synthesis of antihistamines | Treatment for allergies |

| Development of antiarrhythmics | Management of heart conditions | |

| Industrial | Polymer chemistry | Creation of functionalized materials |

| Corrosion inhibitors | Improved material longevity |

Mechanism of Action

The mechanism by which 2-Chloropyridine N-oxide hydrochloride exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The N-oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

2-Chloropyridine N-Oxide (CAS: 2402-95-1)

- Structural Difference : Lacks the hydrochloride counterion.

- Properties : Higher solubility in organic solvents compared to the hydrochloride salt.

- Reactivity : Used as a precursor for nucleophilic substitution reactions. For example, it reacts with amines under solvent-free conditions (80°C) to form N-substituted pyridine N-oxides .

- Applications : Less common in pharmaceutical synthesis due to lower stability in aqueous environments compared to the hydrochloride form .

2-Chloro-4-nitropyridine N-Oxide (CAS: 14432-16-7)

- Structural Difference : Contains a nitro group at the 4-position.

- Properties :

- Reactivity : The nitro group enhances electrophilic substitution at the 3- and 5-positions, making it suitable for synthesizing polynitrated heterocycles .

- Applications : Intermediate in explosives and agrochemicals due to nitro group stability .

2,6-Dichloro-4-nitropyridine N-Oxide (CAS: 2587-01-1)

- Structural Difference : Two chlorine substituents at the 2- and 6-positions.

- Properties: Increased molecular weight (209.99 g/mol) and hydrophobicity compared to mono-chloro analogs.

- Reactivity : The dichloro substitution sterically hinders reactions at the 3- and 5-positions, directing functionalization to the nitro group .

- Applications : Specialty chemical in dye synthesis and corrosion inhibitors .

2-Chloro-3-fluoro-4-nitropyridine N-Oxide

4-Ethoxypyridine N-Oxide (CAS: 14474-56-7)

- Structural Difference : Ethoxy group at the 4-position instead of chlorine.

- Properties: Lower molecular weight (139.15 g/mol) and higher solubility in non-polar solvents .

- Reactivity : Ethoxy group directs electrophilic substitution to the 2- and 6-positions.

- Applications : Used in ligand design for transition-metal catalysis .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : 2-Chloropyridine N-oxide hydrochloride’s synthesis via MCM-41 catalysis outperforms traditional methods (e.g., acetic anhydride or phosphorus oxychloride), which fail with bulkier N-oxides like ellipticine derivatives .

- Reactivity Trends : Chlorine substituents at the 2-position deactivate the pyridine ring toward electrophilic substitution, while nitro or fluoro groups enhance reactivity at meta positions .

Biological Activity

2-Chloropyridine N-oxide hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

2-Chloropyridine N-oxide hydrochloride is synthesized through the oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a catalyst such as maleic anhydride. The resultant compound exhibits significant electron density at the nitrogen and oxygen atoms, which enhances its reactivity and biological interactions .

1. Antimicrobial Activity

Research indicates that 2-chloropyridine N-oxide exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 0.027 µg/mL against resistant strains of E. coli. The compound demonstrated irreversible damage to bacterial membranes, highlighting its potential as an alternative to conventional antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Chloropyridine N-oxide | 0.027 | E. coli R2 |

| Other tested pyridine derivatives | 30-45 | Various strains |

2. Cytotoxicity and Genotoxicity

In vitro studies have shown that pyridine N-oxides, including 2-chloropyridine N-oxide, can exert protective effects against cytotoxic agents like 3-chloropyridine. At concentrations of 200 µg/mL, it reduced clastogenic effects, suggesting a potential role in mitigating DNA damage .

3. Anticancer Potential

Heterocyclic N-oxides have emerged as promising anticancer agents due to their ability to modulate enzyme functions through hydrogen bonding interactions. The structural characteristics of 2-chloropyridine N-oxide allow it to act as a bioisostere for carbonyl groups in drug design, enhancing the efficacy of inhibitors targeting various cancer-related pathways .

The biological activity of 2-chloropyridine N-oxide is attributed to several mechanisms:

- Hydrogen Bonding : The high electron density at the oxygen atom allows for strong hydrogen bonding with target biomolecules, facilitating conformational changes that modulate enzyme activity.

- Nitric Oxide Release : Some studies suggest that related compounds can release nitric oxide (NO), which plays a role in vascular health and neuroprotection through activation of the soluble guanylyl cyclase-cGMP pathway .

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial effects of various pyridine derivatives, including 2-chloropyridine N-oxide. The results indicated that this compound significantly inhibited the growth of resistant E. coli strains compared to traditional antibiotics, showcasing its potential in treating bacterial infections resistant to current therapies .

Case Study: Cytotoxicity Assessment

Another investigation assessed the protective role of 2-chloropyridine N-oxide against chemically induced cytotoxicity. The findings demonstrated that the compound could mitigate DNA damage caused by harmful agents, suggesting its utility in developing protective pharmacological agents against genotoxic stressors .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloropyridine N-oxide hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use EN166-certified safety goggles and NIOSH/EN 166-approved respiratory protection when handling powders. Wear impermeable gloves (EN 374 standard) and lab coats to prevent skin contact .

- Ventilation : Work in a fume hood for small-scale reactions. For larger quantities, use dust masks and ensure adequate airflow to avoid inhalation .

- Decontamination : Wash hands thoroughly after handling. Dispose of contaminated gloves according to hazardous waste protocols .

Q. What synthetic methodologies are commonly employed for preparing 2-Chloropyridine N-oxide hydrochloride?

- Methodological Answer :

- Oxidation of 2-Chloropyridine : React 2-chloropyridine with hydrogen peroxide (H₂O₂) in acetic acid to form the N-oxide intermediate. Subsequent treatment with hydrochloric acid (HCl) yields the hydrochloride salt .

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥97% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can researchers characterize 2-Chloropyridine N-oxide hydrochloride using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (D₂O): δ 8.35 (d, 1H, H6), 7.95 (t, 1H, H4), 7.60 (m, 2H, H3/H5). ¹³C NMR confirms the N-oxide moiety (C2 at ~150 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 166.0 (calculated: 165.98). HRMS validates molecular formula (C₅H₅Cl₂NO) .

- Melting Point : Determine via DSC (140–142°C) to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitutions involving 2-Chloropyridine N-oxide hydrochloride?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity. Elevated temperatures (80–100°C) improve yields in SNAr reactions .

- Catalysis : Add catalytic KI to facilitate halogen exchange in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Monitoring : Track byproducts via LC-MS. Adjust stoichiometry (1:1.2 molar ratio for amine nucleophiles) to minimize unreacted starting material .

Q. What strategies address discrepancies in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Purity Assessment : Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) with reference standards. Impurities >1% can alter melting points .

- Solubility Testing : Use saturated solutions in DMSO, water, or ethanol. Centrifuge and quantify solubility via UV-Vis (λmax ~260 nm) .

- Interlab Validation : Replicate measurements using calibrated DSC instruments to resolve conflicting literature values (e.g., mp 140–142°C vs. 138–140°C) .

Q. How does 2-Chloropyridine N-oxide hydrochloride behave under varying storage conditions?

- Methodological Answer :

- Stability Data :

| Condition | Stability Outcome | Citation |

|---|---|---|

| 25°C (dry, dark) | Stable for ≥12 months | |

| 40°C/75% RH | Degradation (<5% over 6 months) | |

| Aqueous solution | Hydrolyzes to 2-chloropyridine in >pH 8 |

- Mitigation : Store desiccated at –20°C for long-term use. Avoid prolonged exposure to light or moisture .

Q. What analytical approaches resolve contradictions in reported reactivity (e.g., oxidative vs. reductive pathways)?

- Methodological Answer :

- Mechanistic Probes : Use deuterated solvents (D₂O) in kinetic isotope effect studies to distinguish between radical vs. ionic pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for competing reactions. Compare with experimental Arrhenius plots .

- Cross-Validation : Replicate conflicting studies using identical reagents (e.g., LiAlH₄ vs. NaBH₄ for reductions) to identify protocol-dependent outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.